2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate
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Overview
Description
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate is a complex organic compound that combines multiple functional groups, including a hydroxy group, an oxo group, a pyrrolidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate involves multiple steps. The starting materials typically include oxalic acid derivatives and pyrrolidine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Scientific Research Applications
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Sodium hydrogenoxalate: Shares the oxalate group but lacks the pyrrolidine and carbamate groups.
Potassium hydrogenoxalate: Similar to sodium hydrogenoxalate but with potassium as the counterion.
Ammonium hydrogenoxalate: Contains the oxalate group with ammonium as the counterion.
Uniqueness
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the carbamate group differentiates it from simpler oxalate derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
80171-61-5 |
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Molecular Formula |
C22H34N2O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C20H32N2O3.C2H2O4/c1-2-3-4-9-15-24-17-18-10-5-6-11-19(18)21-20(23)25-16-14-22-12-7-8-13-22;3-1(4)2(5)6/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,21,23);(H,3,4)(H,5,6) |
InChI Key |
FSSHMGMYEVLLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCC2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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